molecular formula C6H6N2O3 B2582225 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 87668-16-4

5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B2582225
CAS No.: 87668-16-4
M. Wt: 154.125
InChI Key: PDZCSGNSUIWKGF-UHFFFAOYSA-N
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Description

5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical building block in the synthetic pathway of Risdiplam (Evrysdi®), the first small-molecule drug approved for the treatment of spinal muscular atrophy (SMA) . Recent research has demonstrated a novel, multigram-scale synthesis protocol for this acid that avoids the use of metal-complex catalysts, enhancing its appeal for scalable and environmentally conscious manufacturing processes . The synthetic route involves its production as a hydrazine salt, which is subsequently converted to the target acid, providing a technologically advanced and robust method of preparation . As a pyridazine derivative, it is a valuable scaffold for constructing complex molecules, and its specific application in developing SMA therapeutics underscores its importance in modern drug discovery. This product is intended for research and development purposes only. It is not intended for human or veterinary use.

Properties

IUPAC Name

5-methyl-6-oxo-1H-pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3-2-4(6(10)11)7-8-5(3)9/h2H,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZCSGNSUIWKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87668-16-4
Record name 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-ketoesters, followed by oxidation and subsequent cyclization to form the pyridazine ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The keto group at position 6 and methyl group at position 5 are potential sites for oxidation. While direct oxidation studies of this compound are not explicitly documented, analogous pyridazine derivatives suggest plausible pathways:

Reaction Reagents/Conditions Product Source
Side-chain oxidationKMnO₄, acidic or neutral conditions5-Carboxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (if methyl → carboxylic acid)
Ring oxidation (hypothetical)Ozone, H₂O₂Ring-opening products (e.g., dicarboxylic acids)
  • Source notes that oxidation of related pyridazine derivatives (e.g., 2,6-dimethylpyridine-3,5-dicarboxylic acid) is a key synthetic step, implying similar reactivity for the methyl group in this compound.

Reduction Reactions

The keto group at position 6 can undergo reduction to form hydroxyl or methylene groups:

Reaction Reagents/Conditions Product Source
Keto → HydroxyNaBH₄, LiAlH₄5-Methyl-6-hydroxy-1,6-dihydropyridazine-3-carboxylic acid
Keto → Methylene (hypothetical)Wolff-Kishner, NH₂NH₂5-Methyl-1,6-dihydropyridazine-3-carboxylic acid

†Source describes reduction of a structurally similar compound (1,5-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid), suggesting analogous behavior.

Esterification and Amidation

The carboxylic acid group at position 3 undergoes typical acid-derived reactions:

Reaction Reagents/Conditions Product Source
EsterificationSOCl₂, ROH (e.g., methanol)Methyl 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
Amide formationNH₃, DCC, or EDCl5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
  • Source explicitly mentions esterification using thionyl chloride in methanol, a standard method for converting carboxylic acids to esters.

Substitution Reactions

Reaction Reagents/Conditions Product Source
Halogenation (hypothetical)PCl₅, POCl₃4-Chloro-5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Nitration (hypothetical)HNO₃, H₂SO₄4-Nitro-5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
  • No direct data exists, but the electron-deficient nature of the pyridazine ring (due to adjacent electron-withdrawing groups) may permit such reactions under harsh conditions.

Decarboxylation

Thermal or acidic decarboxylation of the carboxylic acid group is plausible:

Reaction Reagents/Conditions Product Source
DecarboxylationHeat (Δ), H⁺5-Methyl-6-oxo-1,6-dihydropyridazine
  • Source highlights decarboxylation as a potential pathway during synthesis or degradation.

Complexation and Chelation

The compound’s keto and carboxylic acid groups enable metal coordination:

Reaction Reagents/Conditions Product Source
Cu(II) complexationCu(OAc)₂, basic conditionsCopper(II) 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Source describes copper acetate-mediated synthesis of a related pyridazinecarboxylic acid, suggesting analogous metal-binding capabilities .

Biological Interactions

While not strictly chemical reactions, the compound’s biochemical interactions inform its reactivity:

Interaction Biological Target Effect Source
AP-1 pathway inhibitionAP-1 transcription factorReduced pro-inflammatory cytokine production
  • Source identifies inhibition of AP-1-mediated luciferase activity as a key mechanism, likely via direct binding to regulatory proteins .

Key Challenges and Research Gaps

  • Limited Direct Data : Most reaction mechanisms are inferred from structurally similar compounds (e.g., ).

  • Stereochemical Outcomes : The impact of the methyl and keto groups on reaction stereoselectivity remains unstudied.

  • Catalytic Systems : Optimal catalysts for selective transformations (e.g., asymmetric reductions) are underexplored.

Scientific Research Applications

Medicinal Chemistry

5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has been studied for its potential as a therapeutic agent. Research indicates that it may exhibit antimicrobial and anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, demonstrating promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

The compound has been investigated for its anti-inflammatory and antioxidant activities. It may interact with specific molecular targets involved in inflammatory pathways, potentially reducing inflammation through inhibition of pro-inflammatory cytokines . Additionally, its antioxidant properties could make it a candidate for protecting cells from oxidative stress.

Industrial Applications

In industry, 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical structure allows it to be used as a building block for more complex organic compounds, contributing to the development of new materials and chemical products .

Case Studies

Several case studies highlight the effectiveness of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in research:

  • Anticancer Activity: A study conducted on synthesized derivatives demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines . These findings suggest that modifications to the core structure can significantly enhance anticancer properties.
  • Anti-inflammatory Effects: Research indicates that the compound may reduce inflammation markers in vitro by modulating NF-kB signaling pathways . This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The keto and carboxylic acid groups may play a role in binding to enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Key Differentiators of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid

  • Pyridazine vs. Pyridine Core : The dual nitrogen atoms in pyridazine enhance hydrogen-bonding capacity and acidity compared to pyridine analogs .
  • Substituent Effects : The methyl group at position 5 balances lipophilicity without the strong electron-withdrawing effects of CF₃ or CN groups seen in other analogs .
  • Synthetic Utility : Its carboxylic acid group enables facile derivatization into amides or esters for drug discovery .

Biological Activity

5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS Number: 87668-16-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.

5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has the molecular formula C6H6N2O3C_6H_6N_2O_3 and a molecular weight of 154.12 g/mol. The compound features a pyridazine ring, which is significant for its biological activity. Its structure is illustrated below:

PropertyValue
Molecular FormulaC₆H₆N₂O₃
Molecular Weight154.12 g/mol
CAS Number87668-16-4

Synthesis

The synthesis of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multi-step reactions that may include cyclization and functional group modifications. Various synthetic routes have been explored to optimize yield and purity, often using starting materials derived from pyridazine derivatives.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures to 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of related dihydropyridazine compounds. These compounds have been evaluated for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases . The mechanism often involves the modulation of glutamate receptors, which are crucial for synaptic plasticity and memory formation.

Case Studies

  • Neuropharmacological Evaluation : A study evaluated the effects of a compound structurally related to 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid on cognitive functions in animal models. Results demonstrated enhanced memory retention and reduced anxiety-like behaviors, indicating potential as a cognitive enhancer .
  • Antioxidant Activity : Another investigation focused on the antioxidant capacity of similar compounds. The results showed significant free radical scavenging abilities, which could contribute to their protective effects against oxidative stress in neuronal tissues .

Pharmacological Profile

The pharmacological profile of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid includes:

Activity TypeObserved Effect
AntimicrobialEffective against specific bacterial strains
NeuroprotectiveModulates glutamate receptors; improves cognitive functions
AntioxidantSignificant free radical scavenging ability

Q & A

Q. What are the recommended synthetic routes for 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid?

A common approach involves hydrolyzing methyl ester derivatives of pyridazinecarboxylic acids. For example, hydrolysis of methyl 6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS 63001-30-9) under acidic or basic conditions can yield the carboxylic acid derivative . Optimization of reaction parameters (e.g., temperature, solvent) is critical to avoid side reactions like decarboxylation. Purification typically employs recrystallization or column chromatography .

Q. How can researchers characterize the purity and structure of this compound?

Comprehensive characterization requires:

  • Spectroscopy : ¹H/¹³C NMR to confirm the pyridazine ring structure and substituents. For example, the methyl group at position 5 should appear as a singlet in ¹H NMR (~δ 2.1–2.3 ppm), while the carbonyl (C=O) resonates at ~δ 165–170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ expected at m/z 155.03 for C₆H₆N₂O₃) .
  • Elemental Analysis : To confirm empirical formula compliance (±0.3% tolerance) .

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar pyridazine derivatives:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Respiratory Protection : Use N95 masks in poorly ventilated areas due to potential dust inhalation risks .
  • Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or IR data may arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. To address this:

  • Perform variable-temperature NMR to observe tautomeric shifts .
  • Compare experimental data with density functional theory (DFT)-calculated spectra for validation .
  • Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent conformational changes .

Q. What experimental designs are suitable for studying its stability under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC at 254 nm. Pyridazine derivatives are prone to hydrolysis at extreme pH .
  • Thermal Stability : Conduct accelerated stability studies (40–60°C) and analyze degradation products using LC-MS .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation kinetics .

Q. How can researchers assess potential mutagenicity or carcinogenicity?

  • In Vitro Assays : Use Ames test (with Salmonella strains TA98/TA100) to evaluate mutagenic potential. Negative controls should include structurally related non-mutagens (e.g., protocatechuic acid) .
  • In Silico Prediction : Apply tools like Toxtree or DEREK Nexus to identify structural alerts (e.g., α,β-unsaturated carbonyl groups) .

Q. What strategies optimize its solubility for in vitro bioactivity studies?

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS or cell culture media.
  • pH Adjustment : Solubilize in mildly alkaline buffers (pH 7.4–8.0) to deprotonate the carboxylic acid group .
  • Cyclodextrin Complexation : Test β-cyclodextrin derivatives to enhance aqueous solubility .

Methodological Considerations

Q. How to design a robust HPLC method for quantifying this compound in biological matrices?

  • Column : C18 (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).
  • Gradient : 5% B to 95% B over 20 min, flow rate 1.0 mL/min, detection at 270 nm (λ_max for pyridazine chromophores) .
  • Validation : Include linearity (1–100 µg/mL, R² > 0.995), recovery (>90%), and LOQ (<0.5 µg/mL) .

Q. What computational tools are effective for modeling its reactivity?

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER.
  • Quantum Mechanics (QM) : Calculate reaction pathways for hydrolysis or tautomerism with Gaussian or ORCA .

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